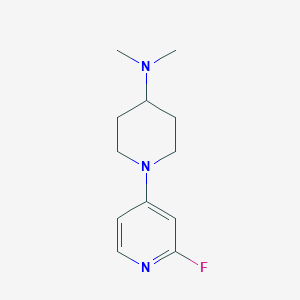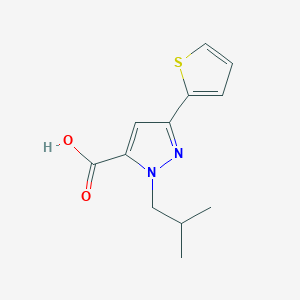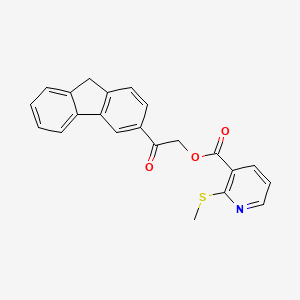
(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid is a complex organic compound that features a tert-butoxy group, a difluoro-oxopiperidinyl moiety, and a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the tert-butoxy group, the formation of the difluoro-oxopiperidinyl moiety, and the assembly of the butanoic acid backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like high-throughput screening and process optimization are employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group and difluoro-oxopiperidinyl moiety play crucial roles in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(tert-Butoxy)-3-((5,5-difluoro-2-oxopiperidin-1-yl)methyl)-4-oxobutanoic acid shares structural similarities with compounds like tert-butyl esters and difluoro-oxopiperidines.
- Other similar compounds include 4-oxobutanoic acid derivatives and piperidine-based molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H21F2NO5 |
|---|---|
Poids moléculaire |
321.32 g/mol |
Nom IUPAC |
(3S)-3-[(5,5-difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H21F2NO5/c1-13(2,3)22-12(21)9(6-11(19)20)7-17-8-14(15,16)5-4-10(17)18/h9H,4-8H2,1-3H3,(H,19,20)/t9-/m0/s1 |
Clé InChI |
IQNJIZUYCKJQTB-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](CC(=O)O)CN1CC(CCC1=O)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)C(CC(=O)O)CN1CC(CCC1=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)








